1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3-fluorobenzyl group and two 4-methoxyphenyl groups attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-fluorobenzyl group: This step involves the nucleophilic substitution reaction where a 3-fluorobenzyl halide reacts with the pyrazole intermediate.
Attachment of the 4-methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or phenyl positions. Common reagents include halides, sulfonates, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, leading to different chemical and biological properties.
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate: This compound contains a piperidine ring and a carboxylate group, which can affect its reactivity and applications.
Phenylboronic acid: Although structurally different, phenylboronic acid shares some reactivity patterns with the pyrazole compound, particularly in forming complexes with diols and other Lewis bases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorobenzyl and methoxyphenyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
1006336-76-0 |
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Molecular Formula |
C24H21FN2O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21FN2O2/c1-28-21-10-6-18(7-11-21)23-15-24(19-8-12-22(29-2)13-9-19)27(26-23)16-17-4-3-5-20(25)14-17/h3-15H,16H2,1-2H3 |
InChI Key |
PTOJLPNQWLDYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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